
(3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate: is a chemical compound with the molecular formula C15H19NO9. It is a derivative of galactopyranosyl cyanide and is primarily used in glycosylation reactions. This compound is significant in the field of organic chemistry due to its role in the synthesis of various glycosides and oligosaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate typically involves the acetylation of galactopyranosyl cyanide. The process includes the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors where galactopyranosyl cyanide is treated with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate is used in the synthesis of glycosides and oligosaccharides. It serves as a building block for more complex carbohydrate structures.
Biology and Medicine: This compound is valuable in biomedical research, particularly in studying glycosylation processes. It helps in understanding the role of glycosylation in various biological functions and diseases.
Industry: In the industrial sector, it is used in the production of pharmaceuticals and other biologically active compounds. Its role in glycosylation makes it essential for the synthesis of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of (3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate involves its participation in glycosylation reactions. The compound acts as a glycosyl donor, transferring its glycosyl group to acceptor molecules. This process is facilitated by the presence of catalysts and specific reaction conditions. The molecular targets include various enzymes involved in glycosylation pathways.
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide
- 1-Acetamido-2,3,4,6-tetra-O-acetyl-1-deoxy-beta-D-galactopyranosyl cyanide
Comparison: While (3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate shares similarities with other acetylated galactopyranosyl cyanides, it is unique due to its specific acetylation pattern. This unique structure allows it to participate in distinct glycosylation reactions, making it valuable for synthesizing specific glycosides and oligosaccharides.
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-cyanooxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h11-15H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBDPDTERVBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
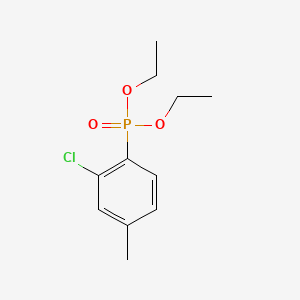
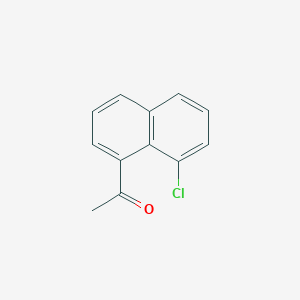
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)
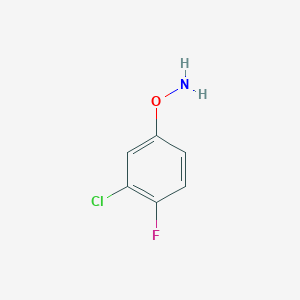
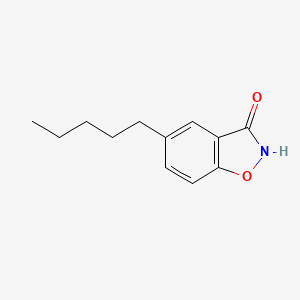
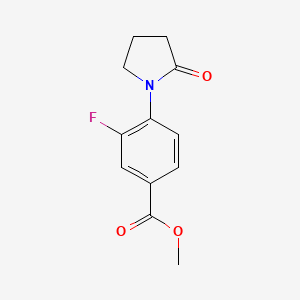
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B15335076.png)
![1,4-Dichloropyridazino[4,5-d]pyridazine](/img/structure/B15335080.png)
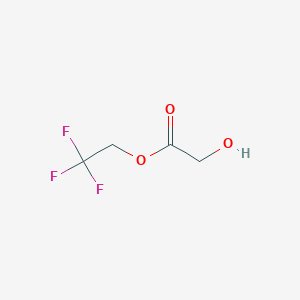
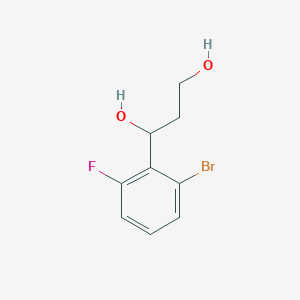


![Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B15335102.png)
